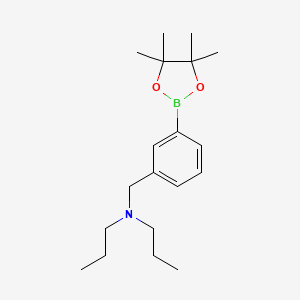
3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester
Overview
Description
- Synonyms : (Pinacolboryl)benzene, 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, Pinacol phenylboronate, cyclic tetramethylethylene ester benzeneboronic acid
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of acid catalysts. The pinacol ester group provides stability and solubility to the compound, making it useful for various applications .
Molecular Structure Analysis
The molecular structure of 3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester consists of a boron atom (B) bonded to a phenyl group, a pinacol ester moiety, and a di-n-propylamino group. The pinacol ester ensures the compound’s stability and reactivity .
Chemical Reactions Analysis
This compound participates in metal-catalyzed C-C bond formation reactions, particularly the Suzuki–Miyaura reaction . In this reaction, it serves as a boronate ester substrate, facilitating the coupling of aryl halides with organoboron reagents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura cross-coupling: reactions are a cornerstone in organic chemistry for forming carbon-carbon bonds . This compound, with its boronic ester group, is a key player in these reactions, serving as a coupling partner for various aryl halides.
OLED Material Synthesis
The compound is used in the synthesis of Ir (III) complexes which are applicable in OLEDs (Organic Light-Emitting Diodes) . These materials are crucial for developing more efficient and longer-lasting OLED screens.
Amino Acid Derivatives
It serves as an intermediate in the preparation of biphenyl derived amino acids . These derivatives are significant in the pharmaceutical industry for the development of new drugs and treatments.
Electron Transport Materials
This compound is a starting material for the synthesis of triphenylene-based electron transport materials . Such materials are essential for creating more efficient electronic devices, including solar cells and transistors.
Dye-Sensitized Solar Cells (DSSCs)
It is involved in the synthesis of oligothiophene, which acts as an electron donating group in the fabrication of DSSCs . These solar cells are a promising alternative to traditional photovoltaic cells due to their lower cost and ease of production.
Borylation Reactions
The compound is used in borylation reactions at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . This is a critical step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Hydroboration
It is employed in the hydroboration of alkyl or aryl alkynes and alkenes . This process is fundamental in organic synthesis, allowing for the addition of boron across double or triple bonds in hydrocarbons.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-propyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-12-21(13-8-2)15-16-10-9-11-17(14-16)20-22-18(3,4)19(5,6)23-20/h9-11,14H,7-8,12-13,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXESWGPVUNLWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Di-n-propylamino)methyl)phenylboronic acid pinacol ester | |
CAS RN |
1454653-70-3 | |
| Record name | 3-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




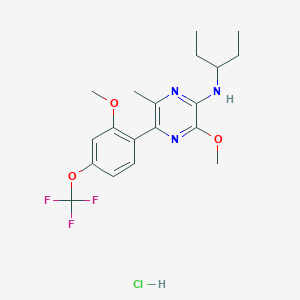
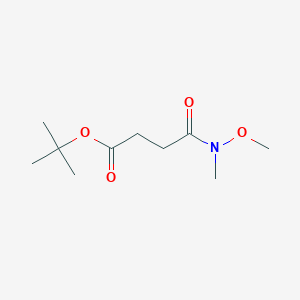
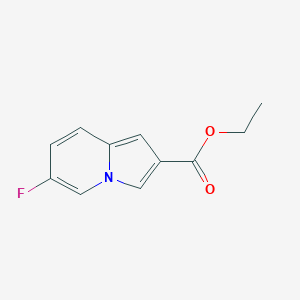
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)
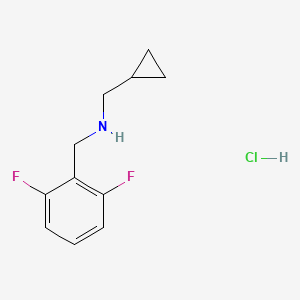
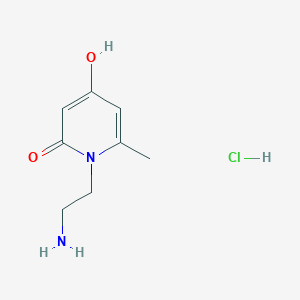
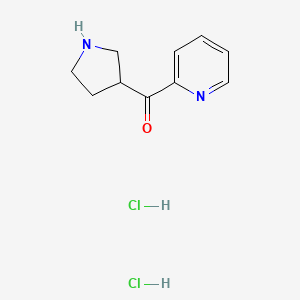
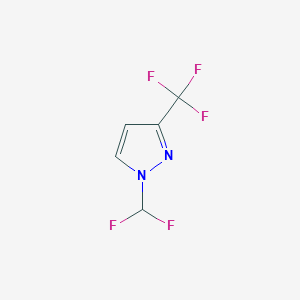

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)